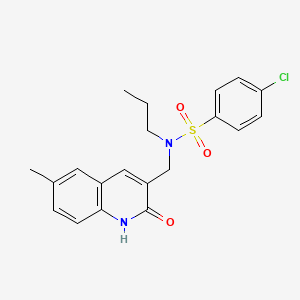
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in various cellular processes, including glycogen metabolism, gene expression, cell cycle regulation, and apoptosis. CHIR-99021 has been widely used in scientific research to study the role of GSK-3 in various biological processes.
Wirkmechanismus
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide is a potent and selective inhibitor of GSK-3. It binds to the ATP-binding site of GSK-3 and prevents its phosphorylation and activation. This leads to the accumulation of beta-catenin, a downstream target of GSK-3, and the activation of Wnt signaling. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide also inhibits the phosphorylation of tau protein, a key player in neurodegenerative diseases.
Biochemical and physiological effects:
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It promotes the differentiation of embryonic stem cells into various cell types, including neural progenitor cells, cardiomyocytes, and pancreatic beta cells. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide also promotes the survival and proliferation of neural stem cells and enhances the regeneration of axons in injured spinal cord neurons. In addition, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has been shown to have anti-inflammatory and neuroprotective effects in various animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide is its high selectivity and potency for GSK-3. This allows researchers to study the specific role of GSK-3 in various biological processes without affecting other signaling pathways. Another advantage is its ability to promote the differentiation of embryonic stem cells into various cell types. However, one of the limitations of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide is its relatively short half-life, which requires frequent dosing in cell culture and animal experiments.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide. One direction is to study its role in the regulation of circadian rhythms, as GSK-3 has been implicated in the regulation of the circadian clock. Another direction is to investigate its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to optimize the dosing and delivery of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide for clinical applications.
Synthesemethoden
The synthesis of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide involves several steps, starting from the reaction of 2-hydroxy-6-methylquinoline with propylamine to form the corresponding amine. The amine is then reacted with 4-chlorobenzenesulfonyl chloride to obtain the sulfonamide. The final step involves the reaction of the sulfonamide with formaldehyde and sodium cyanoborohydride to form 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has been extensively used in scientific research to study the role of GSK-3 in various biological processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, cardiomyocytes, and pancreatic beta cells. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has also been used to study the role of GSK-3 in cancer, diabetes, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c1-3-10-23(27(25,26)18-7-5-17(21)6-8-18)13-16-12-15-11-14(2)4-9-19(15)22-20(16)24/h4-9,11-12H,3,10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRPNFADYWBYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

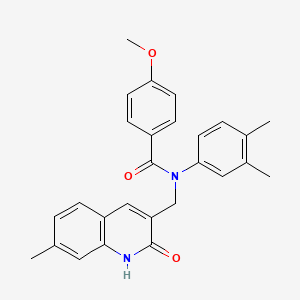
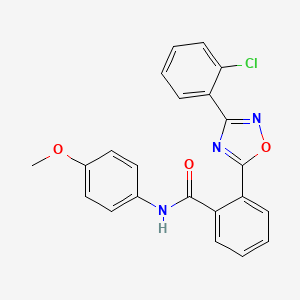

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)

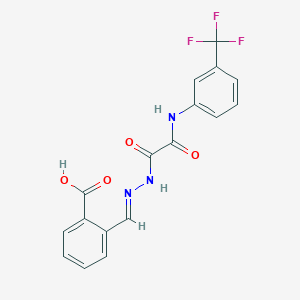
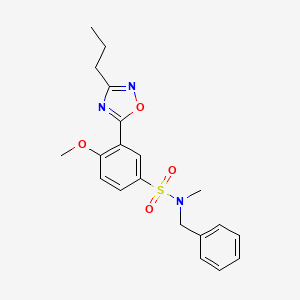
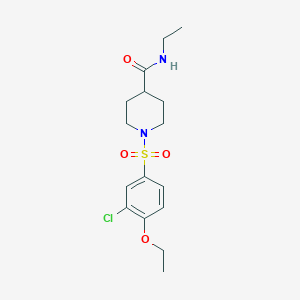
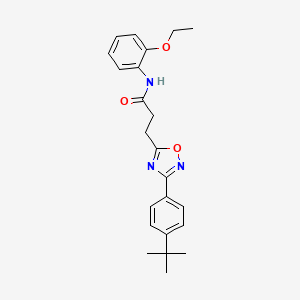
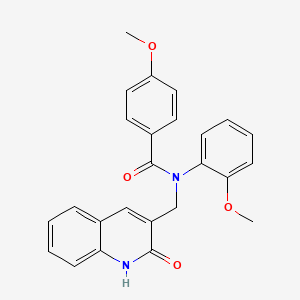

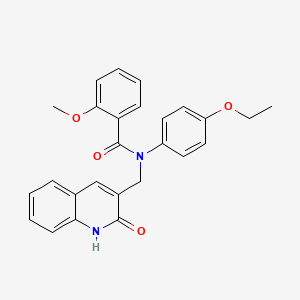
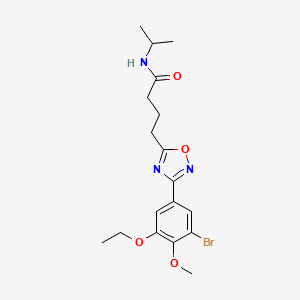
![(Z)-N'-(4-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695072.png)